

An In-depth Technical Guide to the Thermodynamic Properties of 3,4-Diethylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Diethylhexane

Cat. No.: B099930

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **3,4-Diethylhexane** (C₁₀H₂₂). The information presented herein is crucial for professionals in research, science, and drug development who require a thorough understanding of the physicochemical behavior of this branched alkane. This document summarizes key quantitative data in structured tables, outlines general experimental protocols for the determination of these properties, and provides visualizations of key thermodynamic relationships and experimental workflows.

Core Thermodynamic Data of 3,4-Diethylhexane

The following tables present critically evaluated thermodynamic data for **3,4-Diethylhexane**, primarily sourced from the NIST/TRC Web Thermo Tables.^[1] These values are essential for modeling chemical processes, predicting reaction spontaneity, and understanding the compound's behavior under various conditions.

Table 1: Standard Molar Enthalpy and Entropy

Property	Value	Units	Phase	Reference
Enthalpy of Formation ($\Delta_f H^\circ$)	-255.8 ± 2.0	kJ/mol	Liquid	[1]
Enthalpy of Formation ($\Delta_f H^\circ$)	-215.7 ± 2.1	kJ/mol	Gas	[1]
Entropy (S°)	485.9 ± 3.9	J/mol·K	Gas	[1]

Table 2: Heat Capacity at Constant Pressure (C_p)

Temperature (K)	C_p (J/mol·K)	Phase
298.15	291.1	Liquid
300	292.1	Liquid
400	344.4	Liquid
500	412.3	Liquid
298.15	208.5	Ideal Gas
300	209.5	Ideal Gas
400	258.4	Ideal Gas
500	304.8	Ideal Gas
1000	481.5	Ideal Gas
1500	589.6	Ideal Gas

Data in this table is based on critically evaluated recommendations from the NIST/TRC Web Thermo Tables.[1]

Table 3: Phase Change and Critical Properties

Property	Value	Units
Normal Boiling Point	433.85	K
Enthalpy of Vaporization (at boiling point)	38.6	kJ/mol
Critical Temperature (Tc)	605.6	K
Critical Pressure (Pc)	2.21	MPa
Critical Density (ρ_c)	230	kg/m ³

Data in this table is based on critically evaluated recommendations from the NIST/TRC Web Thermo Tables.^[1] There are also experimental data points available for properties such as density and vapor pressure over various temperature ranges.^[1]

Experimental Protocols for Determining Thermodynamic Properties

While specific experimental protocols for **3,4-Diethylhexane** are not readily available in the literature, this section outlines the general and well-established methodologies used for determining the thermodynamic properties of alkanes.

Determination of Enthalpy of Formation

The standard enthalpy of formation of a hydrocarbon like **3,4-Diethylhexane** is typically determined indirectly through its enthalpy of combustion.

1. Bomb Calorimetry (for Enthalpy of Combustion): A precisely weighed sample of **3,4-Diethylhexane** is placed in a crucible within a high-pressure stainless steel container, known as a "bomb".^{[2][3][4][5]} The bomb is then filled with pure oxygen under high pressure (typically around 30 atm) and sealed.^{[3][5]} The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically, and the complete combustion reaction occurs. The temperature change of the water is meticulously measured with a high-precision thermometer. The heat capacity of the calorimeter system is predetermined by burning a standard substance with a known heat of combustion, such as

benzoic acid.[2][4] The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.

2. Application of Hess's Law: Once the standard enthalpy of combustion ($\Delta_c H^\circ$) is experimentally determined, the standard enthalpy of formation ($\Delta_f H^\circ$) can be calculated using Hess's Law.[6] This involves using the known standard enthalpies of formation of the combustion products, carbon dioxide (CO_2) and water (H_2O).

The combustion reaction for **3,4-Diethylhexane** is: $\text{C}_{10}\text{H}_{22}(\text{l}) + 31/2 \text{O}_2(\text{g}) \rightarrow 10 \text{CO}_2(\text{g}) + 11 \text{H}_2\text{O}(\text{l})$

The enthalpy of formation is then calculated as: $\Delta_f H^\circ(\text{C}_{10}\text{H}_{22}) = [10 \times \Delta_f H^\circ(\text{CO}_2) + 11 \times \Delta_f H^\circ(\text{H}_2\text{O})] - \Delta_c H^\circ(\text{C}_{10}\text{H}_{22})$

Determination of Heat Capacity

Adiabatic Calorimetry: The heat capacity of liquid **3,4-Diethylhexane** can be measured using an adiabatic calorimeter.[7][8][9][10][11] A known mass of the sample is placed in a sealed container within the calorimeter. A measured amount of electrical energy is supplied to a heater in contact with the sample, causing a small increase in temperature. The calorimeter is designed to minimize heat exchange with the surroundings, creating near-adiabatic conditions. By measuring the electrical energy input and the resulting temperature rise, the heat capacity of the substance can be determined with high accuracy.[7][8][9][10][11]

Determination of Entropy

The standard entropy of a substance is not measured directly but is calculated from heat capacity data and the principles of statistical mechanics.

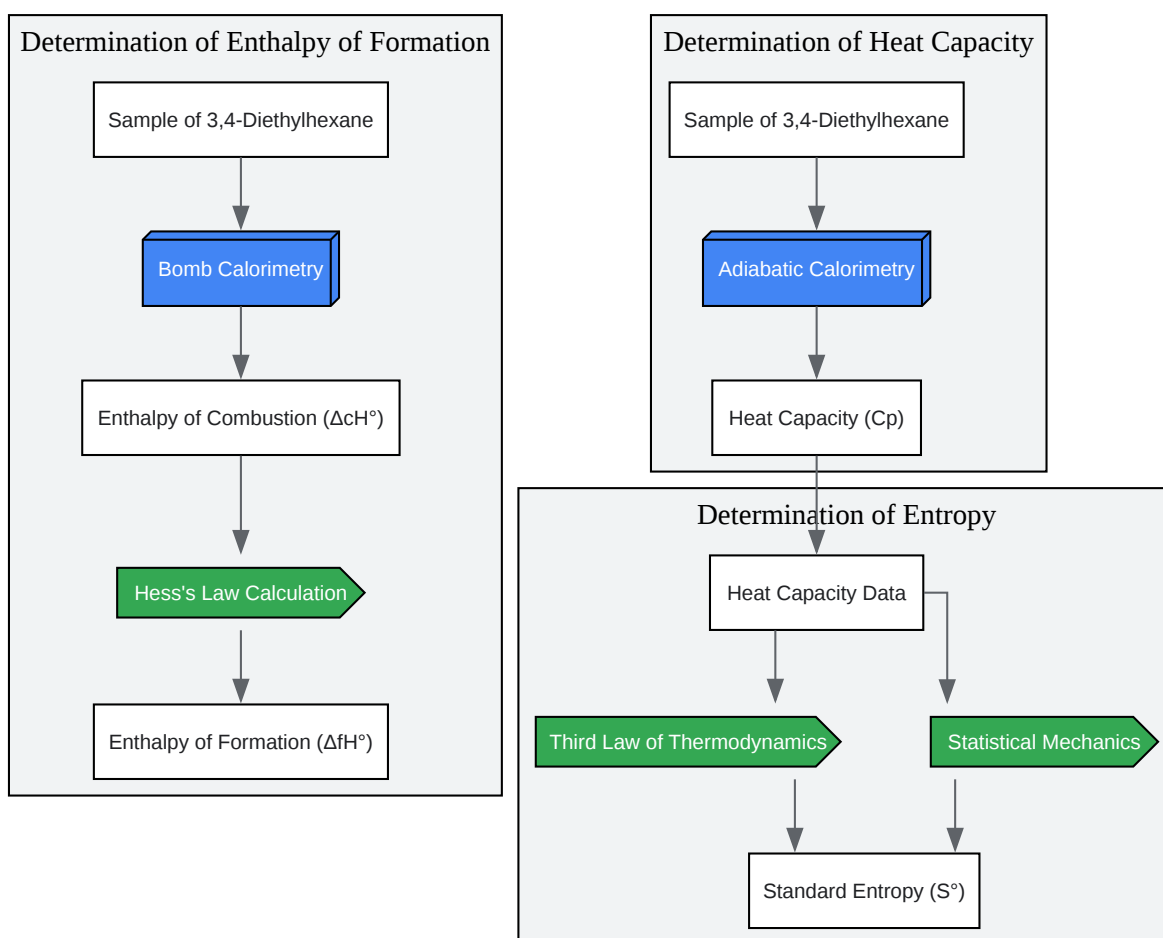
1. Calorimetric Measurements: The heat capacity of **3,4-Diethylhexane** is measured as a function of temperature from as low a temperature as possible up to the desired temperature (e.g., 298.15 K). This involves measurements for the solid and liquid phases, as well as the enthalpy of any phase transitions (fusion, vaporization).

2. Third Law of Thermodynamics and Statistical Mechanics: According to the Third Law of Thermodynamics, the entropy of a perfect crystal at absolute zero (0 K) is zero. The entropy at a given temperature T is then calculated by integrating the heat capacity divided by

temperature from 0 K to T, and adding the entropy changes associated with any phase transitions. For the ideal gas state, contributions from translational, rotational, and vibrational modes of the molecule are calculated using statistical mechanics.[12][13][14] These calculations require knowledge of the molecule's structure and vibrational frequencies, which can be obtained from spectroscopic data.

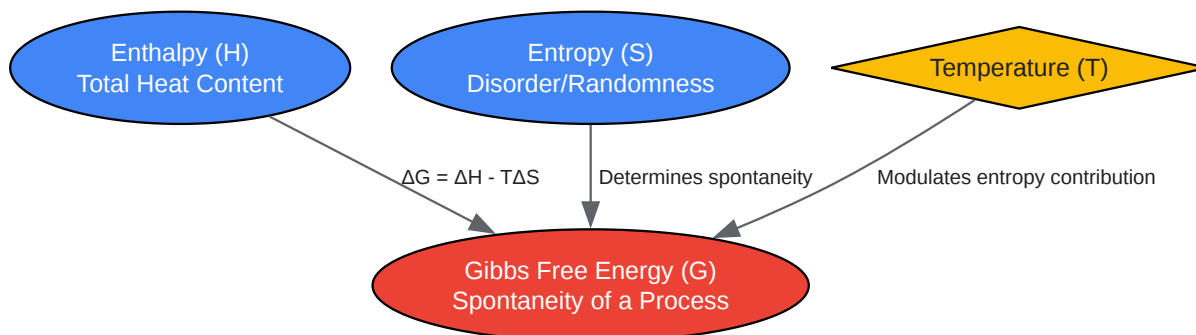
Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the thermodynamics of **3,4-Diethylhexane**.



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General experimental and computational workflow for determining thermodynamic properties.



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Fundamental relationships between key thermodynamic properties.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of 3,4-Diethylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099930#thermodynamic-properties-of-3-4-diethylhexane]

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